Bisdequalinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

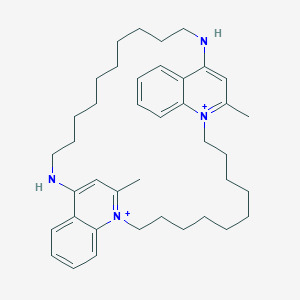

Bisdequalinium chloride is an aminoquinoline.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiseptic Properties

Bisdequalinium, as a derivative of dequalinium chloride, has shown significant effectiveness as an antiseptic drug and disinfectant, especially in clinical contexts. Its structure, similar to other mono- and bisquaternary ammonium compounds, contributes to its enhanced antimicrobial activity. Notably, this compound exhibits high activity against mycobacteria and protozoa, including plasmodia, which highlights its potential in treating various microbial infections (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).

Endodontic Applications

Bis-dequalinium acetate has been suggested for endodontic use due to its low surface tension, which aids in the removal of the smear layer formed during instrumentation. Its use in endodontics is supported by its minor tissue irritation properties, low toxicity, and effectiveness as an alternative to traditional medicaments in clinical endodontics (Spångberg, Pascon, Kaufman, & Safavi, 1988).

Potential in Cancer Therapy

Research has been conducted on bismuth-based compounds, including this compound derivatives, for their application in cancer chemo- and radiotherapy. These compounds have shown inhibitory effects on the growth and proliferation of various tumors, such as breast, colon, and ovarian cancers, suggesting their potential as potent anticancer drugs (Kowalik, Masternak, & Barszcz, 2019).

Photodynamic Therapy

This compound and its derivatives have been studied for their photodynamic activities, particularly in the treatment of tumors. For example, benzochlorin iminium salts, a type of hydrophobic photosensitizer derived from this compound, have shown promising results in tumor regression when used in photodynamic therapy, indicating their potential as third-generation photosensitizers (Garbo et al., 1998).

Role in Neurodegenerative Disorders

Dequalinium-induced protofibril formation of α-Synuclein, which is a major constituent of Lewy bodies in Parkinson's disease, has been observed. This suggests that this compound compounds could serve as molecular probes to assess toxic mechanisms related to amyloid formation, potentially contributing to therapeutic strategies for Parkinson's disease and other α-synucleinopathies (Lee et al., 2006).

Applications in Parasitology

Bisquinoline drugs like dequalinium have shown remarkable activity against Plasmodium parasites by inhibiting heme detoxification. This is crucial in antimalarial drug development, as demonstrated by studies showing the effectiveness of dequalinium in reducing parasitemia levels and curing a significant percentage of infected mice (Rodrigues & Gamboa de Domínguez, 2007).

Propiedades

Número CAS |

16776-40-2 |

|---|---|

Fórmula molecular |

C10H14N2NiO8 |

Peso molecular |

594.9 g/mol |

Nombre IUPAC |

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene |

InChI |

InChI=1S/C40H56N4/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3/p+2 |

Clave InChI |

ZFWYZPJOMMIRAM-UHFFFAOYSA-P |

SMILES |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |

SMILES canónico |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |

Números CAS relacionados |

3785-44-2 (diacetate) |

Sinónimos |

is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)